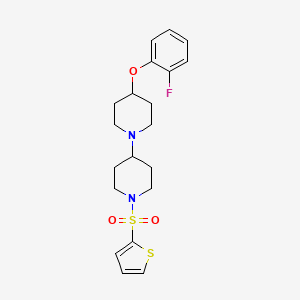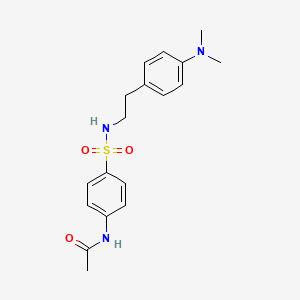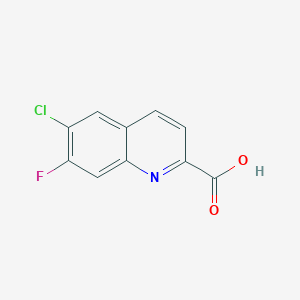![molecular formula C8H14BN3O2 B2797227 [2-(Diethylamino)pyrimidin-5-YL]boronic acid CAS No. 1888409-34-4](/img/structure/B2797227.png)
[2-(Diethylamino)pyrimidin-5-YL]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(Diethylamino)pyrimidin-5-YL]boronic acid” is a chemical compound with the IUPAC name 2-(diethylamino)-5-pyrimidinylboronic acid . It is available in solid form and has a molecular weight of 195.03 . The InChI code for this compound is 1S/C8H14BN3O2/c1-3-12(4-2)8-10-5-7(6-11-8)9(13)14/h5-6,13-14H,3-4H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C8H14BN3O2/c1-3-12(4-2)8-10-5-7(6-11-8)9(13)14/h5-6,13-14H,3-4H2,1-2H3 . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), nitrogen (N), and oxygen (O) atoms.Physical And Chemical Properties Analysis
“this compound” is a solid . It has a molecular weight of 195.03 .Wissenschaftliche Forschungsanwendungen
Antioxidant and Biological Activity
Pyrimidine derivatives, including those structurally related to [2-(Diethylamino)pyrimidin-5-YL]boronic acid, have shown a wide range of biological activities. These compounds have demonstrated promising antioxidant, anticancer, antibacterial, and anti-inflammatory activities. Their effectiveness as antioxidants has been particularly highlighted, showing promising results in comparison to known antioxidants like butylated hydroxytoluene, influenced by the alkyl fragment attached to the pyrimidine moiety (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).
Catalysis in Organic Synthesis
Boronic acids and esters, including pyrimidinyl boronic acids, are crucial in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) through palladium-catalyzed Suzuki–Miyaura borylation reactions. These reactions are efficient for preparing various active agents, showcasing the importance of boronic acid derivatives in medicinal chemistry and organic synthesis (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).
Antibacterial Agents
The study of pyrimidine-oxazolidin-2-arylimino hybrids, synthesized through reactions involving boronic acids, has revealed moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings suggest the potential of pyrimidine boronic acid derivatives in developing new antibacterial compounds (Romeo, Chiacchio, Campisi, Monciino, Veltri, Iannazzo, Broggini, & Giofrè, 2018).
Fluorescent and Colorimetric Sensors
A novel chemosensor based on pyrimidine derivatives has been designed for the detection of mercury ions (Hg2+) in aqueous media. This sensor exhibits a significant color change and fluorescence shift upon interaction with Hg2+, highlighting the utility of pyrimidine boronic acid derivatives in environmental monitoring and safety (Goswami, Das, & Maity, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-(diethylamino)pyrimidin-5-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BN3O2/c1-3-12(4-2)8-10-5-7(6-11-8)9(13)14/h5-6,13-14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIPMXYCVBTHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N(CC)CC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)



![1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2797157.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2797161.png)
![Tert-butyl 4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B2797162.png)


